Isoform Selectivity: Idelalisib vs. Duvelisib and Copanlisib
Idelalisib is a selective inhibitor of the PI3K p110δ isoform (IC50 = 2.5 nM) with minimal activity against p110α, p110β, and p110γ (IC50 values of 820 nM, 565 nM, and 89 nM, respectively), resulting in 40- to 300-fold selectivity [1]. In contrast, duvelisib inhibits both p110δ (IC50 = 2.5 nM) and p110γ (IC50 = 27 nM), while copanlisib inhibits p110α (IC50 = 0.5 nM) and p110δ (IC50 = 0.7 nM) . This isoform selectivity profile differentiates idelalisib's mechanism and safety profile from dual inhibitors.
| Evidence Dimension | PI3K Isoform Inhibition Selectivity (IC50 values) |
|---|---|
| Target Compound Data | p110δ: 2.5 nM; p110α: 820 nM; p110β: 565 nM; p110γ: 89 nM |
| Comparator Or Baseline | Duvelisib: p110δ 2.5 nM, p110γ 27 nM; Copanlisib: p110α 0.5 nM, p110δ 0.7 nM |
| Quantified Difference | Idelalisib: 328-fold (α/δ), 226-fold (β/δ), 35.6-fold (γ/δ) selectivity for δ; Duvelisib: ~11-fold (γ/δ) selectivity; Copanlisib: non-selective α/δ dual inhibition |
| Conditions | Cell-free enzymatic assays using recombinant PI3K isoforms at Km ATP |
Why This Matters
The exclusive δ-selectivity of idelalisib minimizes α-isoform-related metabolic toxicities (hyperglycemia) and γ-isoform-related T-cell functional impairment, defining a distinct safety and mechanistic profile for procurement selection.
- [1] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
